(3-Benzyl-2,5-dioxo-pyrrolidin-1-yl)-acetic acid
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Overview
Description
(3-Benzyl-2,5-dioxo-pyrrolidin-1-yl)-acetic acid is a compound that features a pyrrolidine ring substituted with a benzyl group and two oxo groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of a suitable precursor, such as an N-substituted piperidine, followed by functionalization to introduce the oxo groups . The reaction conditions often involve the use of specific oxidants and additives to achieve the desired selectivity .
Industrial Production Methods
Industrial production of (3-Benzyl-2,5-dioxo-pyrrolidin-1-yl)-acetic acid may involve large-scale synthesis using microwave-assisted organic synthesis (MAOS) to increase efficiency . This method allows for the rapid and efficient formation of the pyrrolidine ring and subsequent functionalization steps.
Chemical Reactions Analysis
Types of Reactions
(3-Benzyl-2,5-dioxo-pyrrolidin-1-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxo groups or reduce other functional groups present in the molecule.
Substitution: The benzyl group can be substituted with other groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve the use of nucleophiles or electrophiles depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(3-Benzyl-2,5-dioxo-pyrrolidin-1-yl)-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of fine chemicals or as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of (3-Benzyl-2,5-dioxo-pyrrolidin-1-yl)-acetic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-ones: These compounds share the pyrrolidine ring structure but differ in the substitution pattern and functional groups.
Benzyl-substituted pyrrolidines: Similar to (3-Benzyl-2,5-dioxo-pyrrolidin-1-yl)-acetic acid but may lack the oxo groups or have different substituents on the benzyl group
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3-benzyl-2,5-dioxopyrrolidin-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c15-11-7-10(6-9-4-2-1-3-5-9)13(18)14(11)8-12(16)17/h1-5,10H,6-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCBYVIWCYKBLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CC(=O)O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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